2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound belongs to a class of heterocyclic molecules featuring fused triazolopyridazine and benzo[d][1,3]dioxolane moieties. The core structure includes a [1,2,4]triazolo[4,3-b]pyridazine scaffold, substituted at the 6-position with a benzo[d][1,3]dioxol-5-yl group and at the 3-position with a thioether-linked ethanone derivative bearing a 3,4-dihydroquinoline substituent. Such hybrid structures are typically synthesized via multistep reactions involving cyclization and substitution steps, as exemplified in related triazolopyridazine derivatives . The benzo[d][1,3]dioxolane moiety is known to enhance metabolic stability and bioavailability in drug-like molecules, while the dihydroquinoline group may contribute to lipophilicity and target binding .
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-22(27-11-3-5-15-4-1-2-6-18(15)27)13-32-23-25-24-21-10-8-17(26-28(21)23)16-7-9-19-20(12-16)31-14-30-19/h1-2,4,6-10,12H,3,5,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTKUUGXNYTHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis
The compound was synthesized via a 1,3-dipolar cycloaddition reaction involving N-(3,4-methylenedioxybenzylidene) benzylamine and N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride. The reaction was conducted in ethanol with triethylamine as a catalyst, leading to the formation of colorless crystals suitable for X-ray structure analysis .
Structural Characteristics
The molecular structure of the compound features:
- A benzo[d][1,3]dioxole moiety.
- A triazolo[4,3-b]pyridazine ring.
- A thioether linkage connecting to a dihydroquinoline derivative.
Crystallographic studies reveal significant details about bond lengths and angles that influence its biological activity .
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit promising anticancer activities. For instance:
- Compounds similar to the title compound have been shown to possess tumor growth inhibitory properties against various human cancer cell lines. In particular, some triazolobenzodithiazines demonstrated comparable potency to established chemotherapeutics like cisplatin .
| Compound Type | Activity | IC50 (μM) |
|---|---|---|
| Triazolobenzodithiazines | Tumor growth inhibition | 6.2 - 43.4 |
| Cisplatin | Standard chemotherapy | - |
Antimicrobial Activity
In vitro studies have highlighted the antimicrobial potential of related compounds:
- Certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 3.9 to 31.5 μg/ml .
Antiviral Activity
Recent investigations into heterocyclic compounds have revealed their effectiveness against viral infections:
- Some derivatives demonstrated notable activity against herpes simplex virus type 1 (HSV-1), with CC50 values indicating low cytotoxicity while effectively preventing viral replication .
Case Studies
A study involving a series of synthesized triazole derivatives reported that specific modifications to the benzo[d][1,3]dioxole structure enhanced their anticancer efficacy. For example:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have been investigated for their effectiveness against various bacterial strains. The incorporation of the triazole and pyridazine structures in this compound may enhance its antibacterial activity by interfering with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structural features to 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone show promising anticancer activity. The mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells. Studies have reported that such compounds can inhibit tumor growth in vitro and in vivo models.
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics. Their potential as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their ability to facilitate charge transport.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of thioether formation and cyclization reactions are common strategies employed in the synthesis process. Detailed synthetic routes have been documented in various studies highlighting yields and reaction conditions.
Characterization Techniques
Characterization of the compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are commonly used to validate the chemical structure and assess the compound's properties.
Case Study: Antimicrobial Testing
A study published in a peer-reviewed journal tested the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting a potential for development into new antimicrobial agents.
Case Study: Anticancer Activity
In another study focusing on anticancer properties, the compound was evaluated against various cancer cell lines including breast and lung cancer cells. The results showed that the compound induced significant cytotoxicity at micromolar concentrations while exhibiting low toxicity towards normal cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Analogues
Key Differences and Similarities
Core Scaffold Diversity: The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine core, but AZD5153 incorporates a methoxy group and piperidine-phenoxyethyl side chain, enhancing its solubility and BRD4-targeted activity . Compound 6 (from ) features a pyrrolo-thiazolo-pyrimidine fused system, which likely alters electronic properties and binding affinity compared to simpler triazolopyridazine derivatives.
Bioactivity and Target Profiles: AZD5153 exhibits nanomolar potency against BRD4, with demonstrated tumor growth inhibition in xenograft models, attributed to its bivalent binding mode . The target compound’s dihydroquinoline group may similarly interact with hydrophobic enzyme pockets, though its specific targets remain unexplored.
Pharmacokinetic and Physicochemical Properties :
- The benzo[d][1,3]dioxolane group in the target compound is associated with improved metabolic stability, as seen in analogous structures .
- AZD5153’s piperazine and methoxy groups enhance solubility and blood-brain barrier penetration, critical for in vivo efficacy .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient Analysis: Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound’s similarity to AZD5153 could be quantified. For example, aglaithioduline and SAHA showed ~70% similarity in bioactivity and molecular properties , suggesting analogous methods could validate the target compound’s likeness to known inhibitors.
- Molecular Networking : MS/MS-based cosine scores (ranging 0–1) could cluster the target compound with structurally related derivatives, such as those with benzo[d][1,3]dioxolane or triazolo-pyridazine motifs .
Q & A
Basic Research Questions
Q. What are the key strategies to optimize synthesis yield and purity for this compound?
- Methodological Answer :
- Step 1 : Use chloroform as the solvent and triethylamine as a base to facilitate nucleophilic substitution reactions, as demonstrated in analogous triazolo-pyridazine syntheses .
- Step 2 : Control reaction temperature (room temperature to reflux) and monitor pH to minimize side reactions, particularly during thioether bond formation .
- Step 3 : Purify the crude product via column chromatography or recrystallization from ethanol, ensuring slow evaporation for crystalline purity .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzo[d][1,3]dioxol-5-yl (δ 5.9–6.1 ppm, multiplet) and dihydroquinoline (δ 1.8–2.5 ppm, multiplet) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error to verify stoichiometry .
- X-ray Crystallography : Resolve spatial arrangements of the triazolo-pyridazine core and thioether linkage, if single crystals are obtainable .
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Setup : Prepare buffer solutions (pH 3–9) and incubate the compound at 25°C, 40°C, and 60°C for 72 hours .
- Analysis : Use HPLC with a C18 column to track degradation products; quantify stability via peak area retention (>95% indicates robustness) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell line viability, enzyme purity) to rule out technical variability .
- Step 2 : Perform dose-response curves (IC50/EC50) in triplicate and compare with structurally similar compounds (e.g., triazolo-thiadiazoles) to identify structure-activity trends .
- Step 3 : Use surface plasmon resonance (SPR) to measure direct binding kinetics to target proteins, resolving discrepancies from indirect assays .
Q. What computational approaches predict binding modes and ADMET properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the triazolo-pyridazine core’s π-π stacking with aromatic residues .
- ADMET Prediction : Employ SwissADME to assess logP (target <5), CYP450 inhibition, and blood-brain barrier permeability, prioritizing low hepatotoxicity .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Scaffold Modification : Replace the dihydroquinoline group with isoindoline or tetrahydroisoquinoline to test steric effects on target engagement .
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the benzo[d][1,3]dioxol-5-yl position to enhance electrophilic reactivity .
- Data Analysis : Cluster bioactivity results using principal component analysis (PCA) to identify critical substituents for potency .
Q. What strategies mitigate synthetic challenges in scaling up the reaction?
- Methodological Answer :
- Process Optimization : Switch from batch to flow chemistry for thioether formation, improving heat transfer and reducing byproducts .
- Green Chemistry : Replace chloroform with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity, to enhance scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
